molecular formula C21H26N2O3S B3599395 Ethyl 3-methyl-5-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]thiophene-2-carboxylate

Ethyl 3-methyl-5-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]thiophene-2-carboxylate

Cat. No.: B3599395
M. Wt: 386.5 g/mol
InChI Key: KSUCGLXREDQFBS-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 3-methyl-5-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]thiophene-2-carboxylate, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with various substrates under specific conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . These reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers.

Scientific Research Applications

Ethyl 3-methyl-5-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]thiophene-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 3-methyl-5-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]thiophene-2-carboxylate include other thiophene derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups and structural features. This unique structure may confer specific biological activities and properties that are not observed in other thiophene derivatives.

Properties

IUPAC Name

ethyl 3-methyl-5-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-7-26-19(24)18-14(4)11-17(27-18)22-20(25)23-21(5,6)16-10-8-9-15(12-16)13(2)3/h8-12H,2,7H2,1,3-6H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUCGLXREDQFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-methyl-5-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]thiophene-2-carboxylate
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Ethyl 3-methyl-5-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]thiophene-2-carboxylate
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Ethyl 3-methyl-5-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]thiophene-2-carboxylate
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Ethyl 3-methyl-5-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]thiophene-2-carboxylate
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Ethyl 3-methyl-5-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]thiophene-2-carboxylate
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Ethyl 3-methyl-5-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]thiophene-2-carboxylate

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